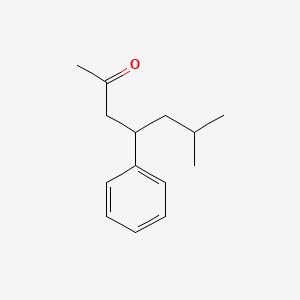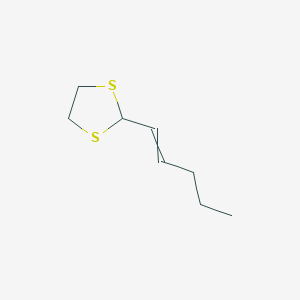
2-(Pent-1-EN-1-YL)-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pent-1-EN-1-YL)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring and a pentenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-1-EN-1-YL)-1,3-dithiolane typically involves the reaction of a suitable dithiol with a pentenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process parameters, such as reaction time, temperature, and pressure, are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(Pent-1-EN-1-YL)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or other reduced forms.
Substitution: The pentenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dithiols, and various substituted derivatives, depending on the specific reaction and conditions employed.
科学的研究の応用
2-(Pent-1-EN-1-YL)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(Pent-1-EN-1-YL)-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. Additionally, the compound may undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
2-(1-Penten-1-yl)furan: This compound shares the pentenyl group but has a furan ring instead of a dithiolane ring.
2-(1-Penten-1-yl)-1,3-dioxolane: Similar in structure but with a dioxolane ring.
2-(1-Penten-1-yl)thiophene: Contains a thiophene ring instead of a dithiolane ring.
Uniqueness
2-(Pent-1-EN-1-YL)-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the dithiolane ring’s properties are advantageous.
特性
CAS番号 |
108555-43-7 |
|---|---|
分子式 |
C8H14S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
2-pent-1-enyl-1,3-dithiolane |
InChI |
InChI=1S/C8H14S2/c1-2-3-4-5-8-9-6-7-10-8/h4-5,8H,2-3,6-7H2,1H3 |
InChIキー |
DEWXJMQQIFTIGO-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC1SCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


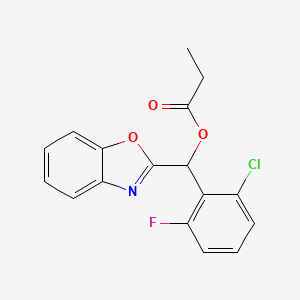
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
dimethylsilane](/img/structure/B14316059.png)
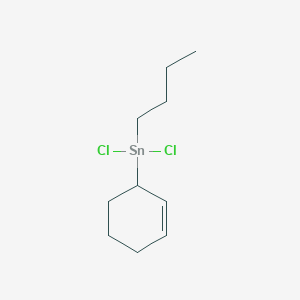
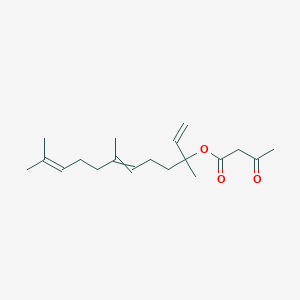
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
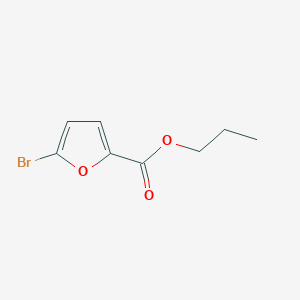
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)

![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

